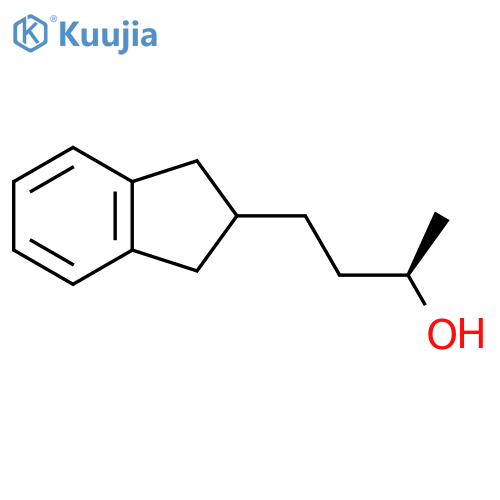Cas no 2227695-37-4 ((2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol)

2227695-37-4 structure
商品名:(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1738803
- 2227695-37-4
- (2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol
-
- インチ: 1S/C13H18O/c1-10(14)6-7-11-8-12-4-2-3-5-13(12)9-11/h2-5,10-11,14H,6-9H2,1H3/t10-/m1/s1
- InChIKey: YUCXBNCXFHVTOO-SNVBAGLBSA-N
- ほほえんだ: O[C@H](C)CCC1CC2C=CC=CC=2C1
計算された属性
- せいみつぶんしりょう: 190.135765193g/mol
- どういたいしつりょう: 190.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 20.2Ų
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1738803-1g |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |
2227695-37-4 | 1g |
$2035.0 | 2023-09-20 | ||
| Enamine | EN300-1738803-0.05g |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |
2227695-37-4 | 0.05g |
$1709.0 | 2023-09-20 | ||
| Enamine | EN300-1738803-10g |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |
2227695-37-4 | 10g |
$8749.0 | 2023-09-20 | ||
| Enamine | EN300-1738803-0.1g |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |
2227695-37-4 | 0.1g |
$1791.0 | 2023-09-20 | ||
| Enamine | EN300-1738803-10.0g |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |
2227695-37-4 | 10.0g |
$8749.0 | 2023-07-10 | ||
| Enamine | EN300-1738803-0.25g |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |
2227695-37-4 | 0.25g |
$1872.0 | 2023-09-20 | ||
| Enamine | EN300-1738803-1.0g |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |
2227695-37-4 | 1.0g |
$2035.0 | 2023-07-10 | ||
| Enamine | EN300-1738803-2.5g |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |
2227695-37-4 | 2.5g |
$3988.0 | 2023-09-20 | ||
| Enamine | EN300-1738803-0.5g |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |
2227695-37-4 | 0.5g |
$1954.0 | 2023-09-20 | ||
| Enamine | EN300-1738803-5g |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol |
2227695-37-4 | 5g |
$5900.0 | 2023-09-20 |
(2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
2227695-37-4 ((2R)-4-(2,3-dihydro-1H-inden-2-yl)butan-2-ol) 関連製品
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
